Methyl 2-methyl-5-(trifluoromethyl)benzoate
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Overview
Description
Methyl 2-methyl-5-(trifluoromethyl)benzoate is an organic compound that belongs to the class of aromatic esters. It is characterized by the presence of a trifluoromethyl group attached to the benzene ring, which imparts unique chemical properties to the molecule. This compound is used in various scientific research applications due to its distinctive reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methyl-5-(trifluoromethyl)benzoate typically involves the esterification of 2-methyl-5-(trifluoromethyl)benzoic acid with methanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
2-methyl-5-(trifluoromethyl)benzoic acid+methanolsulfuric acidMethyl 2-methyl-5-(trifluoromethyl)benzoate+water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and improves the overall efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-5-(trifluoromethyl)benzoate undergoes various chemical reactions, including:
Oxidation: The trifluoromethyl group can be oxidized to form trifluoromethyl ketones.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nitration can be carried out using a mixture of nitric acid and sulfuric acid, while halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products
Oxidation: Trifluoromethyl ketones.
Reduction: 2-methyl-5-(trifluoromethyl)benzyl alcohol.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Methyl 2-methyl-5-(trifluoromethyl)benzoate is used in various fields of scientific research:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-methyl-5-(trifluoromethyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes and reach its target sites. The ester group can be hydrolyzed by esterases, releasing the active form of the compound, which then exerts its effects through various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(trifluoromethyl)benzoate
- Methyl 4-(trifluoromethyl)benzoate
- Methyl 2-(trifluoromethyl)phenylacetate
Uniqueness
Methyl 2-methyl-5-(trifluoromethyl)benzoate is unique due to the presence of both a methyl and a trifluoromethyl group on the benzene ring. This combination of substituents imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
methyl 2-methyl-5-(trifluoromethyl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2/c1-6-3-4-7(10(11,12)13)5-8(6)9(14)15-2/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXRXVKXAJXZKKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(F)(F)F)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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